Sirodesmin G - 64599-26-4

Sirodesmin G

Catalog Number: EVT-1553719
CAS Number: 64599-26-4
Molecular Formula: C20H26N2O8S2
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The biosynthesis of sirodesmin G involves several key enzymes encoded by a cluster of genes known as the sir gene cluster. The initial steps of this pathway include the action of non-ribosomal peptide synthetases and prenyltransferases. Specifically, the enzyme SirD catalyzes the O-prenylation of L-tyrosine using dimethylallyl diphosphate as a substrate, which is crucial for the formation of the compound .

The synthesis typically begins with the fermentation of Leptosphaeria maculans in a suitable medium, such as V8 juice. The culture is then subjected to extraction processes using organic solvents like ethyl acetate to isolate sirodesmin G from the culture filtrate. High-performance liquid chromatography is employed to purify the compound, with subsequent identification confirmed through mass spectrometry .

Molecular Structure Analysis

Sirodesmin G has a complex molecular structure characterized by multiple sulfur atoms and a unique dioxopiperazine ring system. The molecular formula for sirodesmin G is C₁₄H₁₃₄N₂O₆S₂. Its structure includes two sulfur atoms that are integral to its biological activity, contributing to its ability to form reactive oxygen species within plant cells .

Structural Data

  • Molecular Weight: 358.48 g/mol
  • Functional Groups: Dioxopiperazine, thiol groups
Chemical Reactions Analysis

Sirodesmin G participates in various chemical reactions that are critical for its function as a phytotoxin. One significant reaction involves the generation of reactive oxygen species when it interacts with cellular components in host plants. This leads to oxidative stress and subsequent cell death, which is a key aspect of its pathogenicity .

Additionally, sirodesmin G can undergo reduction reactions to form dithiols in the presence of reducing agents like glutathione or dithiothreitol. This conversion is important for understanding its mechanism of action and potential detoxification pathways within affected plants .

Mechanism of Action

The mechanism by which sirodesmin G exerts its effects primarily revolves around inducing oxidative stress in plant cells. Upon application to plant tissues, sirodesmin G triggers an increase in reactive oxygen species production, leading to cellular damage and apoptosis. This process involves several pathways:

  • Induction of Reactive Oxygen Species: Sirodesmin G promotes oxidative stress by enhancing the levels of superoxide ions and hydrogen peroxide.
  • Cell Death Pathways: The compound activates signaling pathways that culminate in programmed cell death, facilitating fungal colonization and disease progression .
Physical and Chemical Properties Analysis

Sirodesmin G exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and acetonitrile but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline environments.
  • Toxicity: Sirodesmin G is highly toxic to various plant species, making it an effective virulence factor for Leptosphaeria maculans.

Relevant Data

  • Boiling Point: Not extensively documented; typically assessed through solvent interactions.
  • Melting Point: Not specified; requires further characterization.
Applications

Sirodesmin G has significant scientific applications due to its potent biological activities:

  • Agricultural Research: It serves as a model compound for studying plant-pathogen interactions and developing strategies for disease management in crops.
  • Phytotoxicity Studies: Researchers utilize sirodesmin G to investigate mechanisms of cell death in plants, providing insights into defense responses against pathogens.
  • Potential Therapeutic Uses: Given its biological activity, there is ongoing research into the potential use of sirodesmin-like compounds in pharmacology, particularly for their antimicrobial properties .
Introduction to Sirodesmin G

Taxonomic Origin and Ecological Significance of Producing Organisms

Sirodesmin G is predominantly synthesized by filamentous ascomycetes within the Dothideomycetes class, notably:

  • Leptosphaeria maculans (anamorph: Plenodomus lingam): The primary causal agent of blackleg disease in Brassica napus (oilseed rape/canola). This pathogen represents the most extensively studied source of sirodesmin G [1] [5].
  • Sirodesmium diversum: A saprophytic or weakly pathogenic fungus producing a distinct chiral isomer of sirodesmin [3].
  • Related ETP Producers: While gliotoxin production is documented in Aspergillus fumigatus, Trichoderma virens, and Penicillium lilacinoechinulatum (formerly misidentified as P. terlikowskii), these fungi utilize phylogenetically related but distinct biosynthetic gene clusters (BGCs) for ETP synthesis. Their ETP products (e.g., gliotoxin) differ structurally from sirodesmin G [3] [4].

The sirodesmin BGC (sir cluster) exhibits a discontinuous distribution across ascomycetes. Comparative genomic analyses confirm its presence in L. maculans, S. diversum, Aspergillus clavatus, Magnaporthe grisea, and Fusarium graminearum (anamorph: Gibberella zeae), though ETP production is not always confirmed in these latter species [1] [3]. Phylogenetic studies of core BGC genes (e.g., non-ribosomal peptide synthetase sirP, oxidoreductases) strongly support a single evolutionary origin for ETP clusters, followed by vertical descent and occasional loss or horizontal transfer between lineages [3]. The ecological role of sirodesmin G extends beyond plant pathogenesis; it exhibits antimicrobial activity against competing microorganisms (e.g., Bacillus subtilis, Leptosphaeria biglobosa), suggesting a role in niche competition within the plant microbiome [5].

Table 1: Fungal Producers of Sirodesmin and Related ETPs

Fungal SpeciesClassificationPrimary ETP ProductConfirmed Role in Plant PathogenesisGenomic Confirmation of BGC
Leptosphaeria maculansDothideomycetesSirodesmin PL/GYes (Brassica spp.)Yes (sir cluster)
Sirodesmium diversumDothideomycetesSirodesmin isomerLimited evidencePartial locus identified
Aspergillus fumigatusEurotiomycetesGliotoxinNo (mammalian pathogen)Yes (gli cluster)
Trichoderma virensSordariomycetesGliotoxinBiocontrol agent interactionsYes (gli-like cluster)
Penicillium lilacinoechinulatumEurotiomycetesGliotoxinUnknownYes (gli-like cluster)

Historical Context of Sirodesmin G Discovery and Classification

The study of sirodesmins is intertwined with investigations into blackleg disease:

  • 1970s-1980s: Phytotoxic compounds produced by L. maculans were linked to the necrotic symptoms characteristic of blackleg on Brassica species. Purification efforts identified sirodesmin PL (for Phoma lingam, an older name for the anamorph) as the major phytotoxin in culture filtrates. Early studies demonstrated its ability to induce chlorosis and necrosis on Brassica leaves, mimicking disease symptoms [5] [6].
  • 2004 - Cluster Discovery: Gardiner and colleagues achieved a breakthrough by cloning and characterizing the sirodesmin biosynthetic gene cluster (sir cluster) in L. maculans. This 18-gene cluster spanned approximately 55 kb. Crucially, disruption of sirP, encoding a bimodular non-ribosomal peptide synthetase (NRPS), abolished sirodesmin PL production, confirming its essential role in the pathway. This study also revealed the surprising conservation of core ETP cluster genes across phylogenetically distant fungi like A. fumigatus (gliotoxin) and Chaetomium globosum [1].
  • Classification within ETPs: Sirodesmins (including sirodesmin G) are classified as ETPs based on their signature bridged cyclic dipeptide core formed from tyrosine and serine derivatives. Key biosynthetic steps involve:
  • NRPS (SirP)-mediated dipeptide formation (likely incorporating 4-O-dimethylallyl-L-tyrosine and L-serine).
  • Cyclization to form the dioxopiperazine ring.
  • Introduction of the epipolythio bridge via oxidative mechanisms (involving enzymes like SirG, a glutathione S-transferase homolog).
  • Further tailoring (e.g., O-methylation by SirM) [1] [3] [5].
  • Genomic Era Insights: Subsequent fungal genome sequencing projects revealed the wider distribution of putative sir-like clusters. Analysis of the L. maculans JN3 genome refined the cluster size and gene composition. Crucially, transcriptomic studies demonstrated co-regulation of all genes within the sir cluster under toxin-producing conditions in culture, governed by the pathway-specific Zn(II)₂Cys₆ transcription factor SirZ [3] [5].

Table 2: Key Genes in the Sirodesmin G Biosynthetic Cluster (sir cluster)

Gene SymbolPredicted Function/Protein TypeRole in Sirodesmin BiosynthesisEssential for Production?Homolog in Gliotoxin Cluster?
sirPNon-ribosomal peptide synthetase (NRPS)Dipeptide assembly and cyclization; Core scaffold formationYes (Disruption abolishes SM)gliP
sirZZn(II)₂Cys₆ transcription factorMaster regulator of sir cluster gene expressionYes (Regulator)gliZ
sirGGlutathione S-transferase (GST)Involved in sulfur incorporation/bridge formation? Detoxification?Contributes to pathwaygliG
sirMO-MethyltransferaseMethylation of hydroxyl group(s) on the scaffoldLikely (Structural tailoring)gliM
sirAABC TransporterEfflux (Self-protection); Contributes to virulenceNo (Reduced virulence in Δ)gliA
sirTThioredoxin reductaseRedox cycling? Self-protection?LikelygliT
sirC, sirFCytochrome P450 monooxygenasesOxidative tailoring steps (e.g., hydroxylation)LikelygliC, Other P450s
sirDDimethylallyltransferase (Prenyltransferase)Synthesis of 4-O-dimethylallyl-L-tyrosine precursorLikelyAbsent

Role in Plant Pathogenesis: Leptosphaeria maculans-Brassica Interactions

L. maculans exhibits a hemibiotrophic lifestyle during Brassica infection: an initial biotrophic phase with limited symptom development, followed by a destructive necrotrophic phase. The role of sirodesmin G is complex and context-dependent:

  • Toxin Production Dynamics: Transcriptomic analysis during B. napus infection reveals a critical pattern: significant down-regulation of the entire sir cluster occurs during the biotrophic phase (up to 7 days post-inoculation). This suppression is believed to help the fungus evade early plant detection. Expression increases markedly during the transition to the necrotrophic phase, coinciding with lesion formation [5] [8].
  • Induction of Host Cell Death: Application of purified sirodesmin PL/G or its oxidized form to B. napus cotyledons induces concentration- and time-dependent cell death, mirroring necrotic symptoms. This cell death results from:
  • Photosynthesis Inhibition: Significant down-regulation of photosynthesis-related genes, reduced Photosystem II (PSII) activity, and decreased chloroplast numbers per cell .
  • Oxidative Burst: Generation of Reactive Oxygen Species (ROS) via redox cycling of the disulfide bond [8].
  • Defense Response Activation: Sirodesmin PL/G treatment upregulates plant defense genes involved in:
  • Response to chitin (fungal PAMP).
  • Sulfur compound biosynthesis (e.g., glucosinolates).
  • Toxin metabolism/detoxification.
  • Jasmonic acid (JA) and Ethylene (ET) synthesis and signaling pathways.
  • Callose deposition [8].
  • Paradox of Gene Disruption Studies: Disruption of sirP or sirG abolishes sirodesmin production. Surprisingly, these mutants remain fully pathogenic on B. napus cotyledons and stems, although a reduction in fungal biomass within stems and a modest decrease in stem canker severity has been observed in some studies [1] [5]. This indicates sirodesmin G is not absolutely required for basic pathogenicity.
  • Constitutive Expression Reveals a New Role: Forcing expression during the biotrophic phase by constitutive overexpression of the transcription factor gene sirZ leads to a drastic reduction in pathogenicity. Intriguingly, this loss of pathogenicity occurs even when sirP or sirG is mutated in the sirZ-overexpressing background, meaning sirodesmin G itself is not responsible for the loss of virulence. This suggests that premature activation of the sir cluster, or the constitutive expression of other cluster genes or intermediates, disrupts the delicate hemibiotrophic transition or triggers host defenses prematurely in a way the fungus cannot overcome [5].
  • Interplay with Plant Immunity: The plant defense responses triggered by sirodesmin G (ROS, phytoalexins like brassilexin, SA signaling) contribute to containment of the infection but may also facilitate the necrotrophic transition by killing host cells. The toxin acts as a Damage-Associated Molecular Pattern (DAMP) or a microbial effector recognized by the plant. Recognition likely occurs at the cell surface, potentially involving Receptor-Like Proteins (RLPs) or Wall-Associated Kinases (WAKs), which are known to mediate resistance (R genes like Rlm2, LepR3) against L. maculans effectors. This recognition can initiate Effector-Triggered Defense (ETD), characterized by a hypersensitive response (HR)-like localized cell death, ROS burst, MAPK signaling, and SA pathway activation, which restricts pathogen spread [8].

Properties

CAS Number

64599-26-4

Product Name

Sirodesmin G

IUPAC Name

[(3S,4S,5S,5'R,7R,10S)-3-hydroxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate

Molecular Formula

C20H26N2O8S2

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C20H26N2O8S2/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19?,20+/m1/s1

InChI Key

KTAIGLOGMSQPCG-ATVMRAQZSA-N

SMILES

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C

Synonyms

epipolythiopiperazine-2,5-dione
sirodesmin
sirodesmin A
sirodesmin B
sirodesmin C
sirodesmin D
sirodesmin E
sirodesmin F
sirodesmin G
sirodesmin H
sirodesmin J
TAN 1496 B
TAN-1496 B

Canonical SMILES

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C

Isomeric SMILES

C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(CC45N3C(=O)[C@@](N(C4=O)C)(SS5)CO)O)(C)C

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